molecular formula C6H8OS B1359916 2,5-Dimethylfuran-3-thiol CAS No. 55764-23-3

2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916
CAS No.: 55764-23-3
M. Wt: 128.19 g/mol
InChI Key: DBBHCZMXKBCICL-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-thiol is an organic compound with the molecular formula C6H8OS. It is a derivative of furan, characterized by the presence of two methyl groups at positions 2 and 5, and a thiol group at position 3. This compound is known for its distinctive sulfurous, meaty aroma and is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylfuran-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylfuran with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylfuran-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethylfuran-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylfuran-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-furanthiol
  • 2,5-Dimethylfuran
  • 3-Mercapto-2,5-dimethylfuran

Comparison

2,5-Dimethylfuran-3-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical and sensory properties. Compared to 2-methyl-3-furanthiol, it has an additional methyl group, enhancing its stability and reactivity. 2,5-Dimethylfuran lacks the thiol group, making it less reactive in certain chemical reactions .

Properties

IUPAC Name

2,5-dimethylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBHCZMXKBCICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204315
Record name 2,5-Dimethyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow-orange liquid; meaty aroma
Record name 2,5-Dimethyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

175.00 to 177.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2,5-Dimethyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.138-1.144
Record name 2,5-Dimethyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

55764-23-3
Record name 2,5-Dimethyl-3-furanthiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55764-23-3
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Record name 2,5-Dimethyl-3-furanthiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylfuran-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIMETHYL-3-FURANTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCT2259X5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,5-Dimethyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-Dimethylfuran-3-thiol interact with the active metabolite of clopidogrel?

A1: The research demonstrates that this compound forms a stable mixed disulfide conjugate with the active metabolite (AM) of clopidogrel. [] This interaction occurs instead of the AM being released when this compound is present during the metabolism of clopidogrel by human liver microsomes. []

Q2: What is the significance of the mixed disulfide conjugate formation?

A2: The formation of the mixed disulfide conjugate with this compound is significant for two reasons. First, it provides further evidence for the proposed mechanism of clopidogrel bioactivation, which involves a cytochrome P450-mediated formation of a glutathionyl conjugate followed by thiol-disulfide exchange. [] Second, the stable conjugate could potentially be used as a platform to generate the therapeutic AM in a controlled manner without relying on P450-mediated bioactivation. [] This could help overcome the interindividual variability in clopidogrel therapy. []

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